3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol
Overview
Description
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol typically involves the reaction of 3-chloropyrazine-2-amine with an appropriate propanol derivative. One common method is the nucleophilic substitution reaction where 3-chloropyrazine-2-amine reacts with 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be the corresponding amine.
Substitution: The major products would be derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The chlorine atom and the pyrazine ring play crucial roles in its binding affinity and specificity. The hydroxyl group can also participate in hydrogen bonding, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloropyrazine: Similar in structure but lacks the propanol moiety.
3-Chloropyrazine-2-amine: A precursor in the synthesis of 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol.
3-Chloropyrazine: The parent compound without the amino and propanol groups.
Uniqueness
This compound is unique due to the presence of both the chloropyrazine and propanol moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-chloropyrazin-2-yl)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-7(10-2-1-5-12)11-4-3-9-6/h3-4,12H,1-2,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRLLOZIKGETJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCCCO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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